molecular formula C21H35NO B024661 N-tetradecylbenzamide CAS No. 102456-53-1

N-tetradecylbenzamide

Cat. No. B024661
M. Wt: 317.5 g/mol
InChI Key: DYWPNQDJXADTGO-UHFFFAOYSA-N
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Description

N-tetradecylbenzamide (NTDB) is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological properties. It belongs to the class of long-chain fatty acid amides and is commonly used as a surfactant and an emulsifier. NTDB has been extensively studied for its potential applications in various fields, including drug delivery, biotechnology, and materials science.

Mechanism Of Action

N-tetradecylbenzamide exerts its effects by interacting with cell membranes and altering their properties. It has been shown to increase the fluidity of cell membranes, which can affect the function of membrane-bound proteins. N-tetradecylbenzamide has also been shown to inhibit the activity of enzymes involved in lipid metabolism, which can affect cellular signaling pathways.

Biochemical And Physiological Effects

N-tetradecylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, N-tetradecylbenzamide has been shown to improve glucose tolerance and insulin sensitivity in obese mice. N-tetradecylbenzamide has also been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

N-tetradecylbenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, N-tetradecylbenzamide is relatively non-toxic and has low environmental impact. However, N-tetradecylbenzamide has some limitations for use in lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain applications. Additionally, N-tetradecylbenzamide can interact with other compounds in complex ways, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-tetradecylbenzamide. One potential application is in the development of new drug delivery systems. N-tetradecylbenzamide has been shown to improve the stability and efficacy of nanoparticles, which could be used to deliver drugs to specific tissues in the body. Additionally, N-tetradecylbenzamide could be used to develop new materials with unique properties, such as self-healing coatings or high-strength composites. Finally, further research is needed to fully understand the biochemical and physiological effects of N-tetradecylbenzamide, which could lead to the development of new therapies for a variety of diseases.

Synthesis Methods

N-tetradecylbenzamide can be synthesized by reacting tetradecylamine with benzoyl chloride in the presence of a base. The reaction results in the formation of N-tetradecylbenzamide, which can be purified by column chromatography. The purity of N-tetradecylbenzamide can be confirmed by using analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N-tetradecylbenzamide has been widely used in scientific research due to its unique properties. It has been used as a surfactant in the preparation of nanoparticles for drug delivery applications. N-tetradecylbenzamide has also been used as an emulsifier in the preparation of stable emulsions for food and cosmetic applications. Additionally, N-tetradecylbenzamide has been used as a lubricant and a corrosion inhibitor in the automotive industry.

properties

CAS RN

102456-53-1

Product Name

N-tetradecylbenzamide

Molecular Formula

C21H35NO

Molecular Weight

317.5 g/mol

IUPAC Name

N-tetradecylbenzamide

InChI

InChI=1S/C21H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(23)20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3,(H,22,23)

InChI Key

DYWPNQDJXADTGO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1

synonyms

N-Tetradecylbenzamide

Origin of Product

United States

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